molecular formula C12H13N3 B1614124 N,N-Dimethyl-[3,3'-bipyridin]-6-amine CAS No. 882864-93-9

N,N-Dimethyl-[3,3'-bipyridin]-6-amine

Cat. No.: B1614124
CAS No.: 882864-93-9
M. Wt: 199.25 g/mol
InChI Key: LZYWREHTGVWRMV-UHFFFAOYSA-N
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Description

Significance of Bipyridine Core Structures in Organic and Inorganic Chemistry

The bipyridine framework is one of the most ubiquitous and versatile building blocks in modern chemistry. The 2,2'-bipyridine (B1663995) isomer, in particular, is renowned for its role as a bidentate chelating ligand, capable of forming stable complexes with a vast array of transition metals. researchgate.netnih.govwikipedia.org These complexes are central to numerous applications, including:

Catalysis: Bipyridine ligands are crucial in homogeneous catalysis, facilitating reactions such as water oxidation and CO₂ reduction. researchgate.net Their electronic properties can be fine-tuned through functionalization to modulate the activity and selectivity of the metallic center. mdpi.com

Supramolecular Chemistry: The rigid and predictable coordination geometry of bipyridines makes them ideal components for constructing complex, self-assembled architectures like molecular helices and frameworks. researchgate.net

Materials Science: Metal-bipyridine complexes, especially those of ruthenium and iridium, often exhibit unique photophysical and electrochemical properties. wikipedia.org This has led to their use in the development of photosensitizers for solar cells, phosphorescent materials for organic light-emitting diodes (OLEDs), and redox-active polymers. researchgate.netmdpi.comnih.gov

The different isomers, such as 2,2'-, 3,3'-, and 4,4'-bipyridine (B149096), offer distinct coordination vectors and electronic environments, allowing for a diversity of structural and functional outcomes. researchgate.net

Contextualization of N,N-Dimethyl-[3,3'-bipyridin]-6-amine as a Novel Bipyridine Derivative

This compound can be classified as an unsymmetrically functionalized bipyridine derivative. Unlike the heavily studied 2,2' and 4,4' isomers, the 3,3'-bipyridine (B1266100) core provides a different spatial arrangement of its nitrogen atoms, which influences its coordination behavior. The key features that define this molecule are:

The 3,3'-Linkage: This linkage prevents the two pyridine (B92270) nitrogen atoms from chelating to the same metal center in a simple planar fashion, unlike the 2,2'-isomer. This makes it a candidate for forming bridging ligands in polynuclear complexes or for applications where such chelation is not desired.

The Dimethylamino Group: The presence of a dimethylamino substituent at the 6-position introduces a strong electron-donating group. This functionalization is expected to significantly alter the electronic properties of the bipyridine system, increasing the electron density on the pyridine rings and potentially influencing the redox potential and reactivity of its metal complexes.

The combination of these features places this compound in a unique position, distinct from more common bipyridine ligands.

Review of Existing Literature on Related Functionalized Bipyridines

While literature focusing specifically on this compound is scarce, extensive research on related functionalized bipyridines provides a strong foundation for understanding its potential properties and applications.

Synthesis of Bipyridines: The synthesis of bipyridine derivatives is a well-established field, with metal-catalyzed cross-coupling reactions being the most prevalent methods. mdpi.com Suzuki and Stille couplings, which involve reacting halopyridines with pyridylboronic acids or organostannanes, are commonly employed for creating the C-C bond between the pyridine rings. mdpi.com Ullmann-type homocoupling of halopyridines is another effective strategy for producing symmetrical bipyridines. mdpi.comresearchgate.net The synthesis of amino-functionalized bipyridines, such as 6,6'-diamino-2,2'-bipyridine, has been achieved via methods like amination of bromobipyridines using potassium amide in liquid ammonia (B1221849). researchgate.net These established synthetic routes could likely be adapted for the targeted synthesis of this compound.

Effects of Functionalization: The introduction of functional groups onto the bipyridine scaffold is a primary strategy for tuning its characteristics.

Amino Groups: Attaching amino (-NH₂) or substituted amino groups (-NR₂) enhances the electron-donating nature of the ligand. This has been shown to impact the photophysical properties of resulting metal complexes and can serve as a handle for further derivatization. researchgate.net

N-Oxides: Oxidation of the pyridine nitrogen atoms to form N-oxides creates strong electron-deficient units. nih.gov This transformation can dramatically lower the LUMO energy level of the molecule, switching a material from a p-type to an n-type semiconductor. nih.gov

Chiral Groups: The development of axially chiral bipyridine ligands has been pivotal in asymmetric catalysis, enabling high enantioselectivity in a variety of chemical transformations. rsc.orgacs.org

Research Gaps and the Rationale for Comprehensive Study of this compound

The primary research gap concerning this compound is the lack of fundamental characterization and exploratory studies. Its synthesis is reported by chemical vendors, but its coordination chemistry, electronic properties, and potential applications have not been detailed in peer-reviewed literature.

The rationale for a comprehensive study is compelling. Investigating this molecule would address several key questions:

How does the combination of the 3,3'-bipyridine core and the potent electron-donating -N(CH₃)₂ group influence its coordination with various transition metals?

What are the precise electronic and photophysical properties of this ligand and its corresponding metal complexes?

Could this ligand offer unique advantages over more traditional bipyridines in fields like catalysis or materials science, perhaps by enabling new reactivity pathways or yielding materials with novel properties?

Exploring this compound would contribute to the broader understanding of structure-property relationships in functionalized bipyridine systems.

Scope and Objectives of Academic Inquiry into this compound

A structured academic inquiry into this compound would encompass a series of well-defined objectives designed to fill the existing knowledge gap. The scope of such research would be to systematically synthesize, characterize, and explore the utility of this novel ligand.

Key Objectives:

Synthesis and Optimization: To develop and refine a scalable, high-yield synthetic protocol for this compound, likely employing modern cross-coupling methodologies.

Structural and Physicochemical Characterization: To thoroughly characterize the compound using a suite of analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm its molecular structure.

Electronic Properties Investigation: To quantify its electronic characteristics through techniques such as UV-Visible absorption spectroscopy and cyclic voltammetry, thereby determining its HOMO/LUMO energy levels and redox behavior.

Coordination Chemistry Exploration: To systematically study its behavior as a ligand with a selection of transition metals (e.g., Ru(II), Ir(III), Cu(I), Pd(II)), isolating and characterizing the resulting coordination complexes.

Application-Oriented Studies: To conduct preliminary evaluations of the synthesized metal complexes in areas where functionalized bipyridines have shown promise, such as photoluminescence measurements to assess potential for use in OLEDs or screening their activity in representative catalytic reactions.

Properties

IUPAC Name

N,N-dimethyl-5-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)12-6-5-11(9-14-12)10-4-3-7-13-8-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWREHTGVWRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639930
Record name N,N-Dimethyl[3,3'-bipyridin]-6-amine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882864-93-9
Record name N,N-Dimethyl[3,3'-bipyridin]-6-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00639930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINO-3,3'BIPYRIDINE
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Synthetic Methodologies and Strategic Synthesis of N,n Dimethyl 3,3 Bipyridin 6 Amine

Retrosynthetic Analysis for N,N-Dimethyl-[3,3'-bipyridin]-6-amine

A retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the C3-C3' bond between the two pyridine (B92270) rings. This disconnection is strategically chosen as it is the most direct way to break down the complex bipyridine structure into simpler, more accessible pyridine precursors. This approach leads to two key synthons: a 3-pyridyl cation equivalent and a 6-(dimethylamino)pyridin-3-yl anion equivalent, or vice versa.

These synthons translate into practical starting materials. The most common synthetic equivalents are a halogenated pyridine and an organometallic pyridine species. For instance, the retrosynthesis suggests the coupling of a 3-halopyridine with a 6-(dimethylamino)pyridin-3-yl organometallic reagent (e.g., boronic acid, organozinc, or organotin compound) or the coupling of a 3-pyridyl organometallic reagent with a halogenated 2-(dimethylamino)pyridine. The choice of precursors is often dictated by the availability of starting materials and the specific cross-coupling methodology to be employed.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation of its constituent pyridine precursors.

The non-aminated pyridine precursor is typically a 3-halopyridine or a 3-pyridylboronic acid. 3-Bromopyridine (B30812) is a commercially available and common starting material. orgsyn.org 3-Pyridylboronic acid and its esters, such as the pinacol (B44631) ester, are crucial for Suzuki-Miyaura coupling. While commercially available, they can also be synthesized in high yield from 3-bromopyridine through a lithium-halogen exchange followed by quenching with a borate (B1201080) ester like triisopropyl borate. orgsyn.orgacs.orgnih.gov An improved "in situ quench" protocol, where n-butyllithium is added to a solution of 3-bromopyridine and triisopropyl borate, has been developed to minimize side reactions and is suitable for large-scale preparations. orgsyn.orgnih.gov

The other precursor is a pyridine ring substituted with a dimethylamino group at the 6-position and a reactive group (like a halogen or boronic acid) at the 3-position. A common route involves starting with a dihalopyridine and selectively functionalizing it. For instance, a 2-chloro-5-halopyridine could be a viable starting point, where the 2-chloro group is displaced by dimethylamine, followed by a cross-coupling reaction at the 5-position. Alternatively, amination of a pre-formed bipyridine can be considered, such as the reaction of 6,6'-dibromo-2,2'-bipyridine with potassium amide in liquid ammonia (B1221849) to yield 6,6'-diamino-2,2'-bipyridine, which could then be methylated. researchgate.net

The introduction of the N,N-dimethylamino group onto a pyridine ring is a key step. This can be achieved through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine, such as a 2-chloropyridine (B119429) derivative, with dimethylamine. acs.org The reactivity of the halogen is enhanced by the presence of electron-withdrawing groups on the ring.

Another method involves the reaction of a pyridine N-oxide with a dimethylaminating agent. For example, 3-methyl-pyridine-1-oxide can react with trimethylamine (B31210) and thionyl chloride to form a trimethyl(5-methyl-pyridin-2-yl)ammonium chloride intermediate, which can then be converted to 2-dimethylamino-5-methyl-pyridine. google.com The use of cationically charged trimethylammonium groups has been shown to be an effective leaving group for SNAr reactions, allowing for mild reaction conditions to introduce various nucleophiles, and can also be selectively monodemethylated to the dimethylamino group. acs.org

Carbon-Carbon Cross-Coupling Strategies for Bipyridine Formation

The formation of the C-C bond between the two pyridine rings is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl systems, including bipyridines. libretexts.org This reaction typically involves the coupling of a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst and a base. nih.govlibretexts.org

For the synthesis of the [3,3'-bipyridin] core, a typical reaction would couple 3-pyridylboronic acid with a 5-bromo-2-(dimethylamino)pyridine derivative. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). ambeed.com The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. nih.govmdpi.com While highly effective for 3- and 4-pyridylboronic acids, the Suzuki coupling can be challenging with 2-pyridylboron compounds due to their instability, though stabilized esters have been developed to overcome this. nih.govresearchgate.netresearchgate.net

Catalyst/LigandBaseSolventYieldReference
Pd(PPh₃)₄Na₂CO₃Acetonitrile/WaterModerate (50-65%) nih.gov
PdCl₂(dppf)K₂CO₃DMF/WaterGood ambeed.com
Cyclopalladated FerrocenylimineCsFDioxaneHigh nih.gov

While the Suzuki coupling is prevalent, other cross-coupling reactions like the Negishi and Stille couplings offer valuable alternatives for forming the [3,3'-bipyridin] core.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgresearchgate.net A potential route for the target molecule would involve the reaction of a 3-pyridylzinc halide with 5-bromo-2-(dimethylamino)pyridine. The pyridylzinc reagents can be prepared by transmetalation from pyridyllithium or by direct insertion of activated zinc into a halopyridine. orgsyn.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. mdpi.com This reaction is also tolerant of a wide variety of functional groups. orgsyn.org The synthesis could proceed by coupling a 3-(tributylstannyl)pyridine (B1335939) with 5-bromo-2-(dimethylamino)pyridine. mdpi.com A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. mdpi.comharvard.edu

Coupling MethodOrganometallic ReagentCatalystKey FeaturesReference
NegishiPyridylzinc HalidePd(PPh₃)₄ or Ni(dppe)Cl₂High functional group tolerance; mild conditions. wikipedia.orgorgsyn.org
StillePyridylstannanePdCl₂(PPh₃)₂Tolerant of many functional groups; toxic tin reagents. mdpi.com

Direct Arylation Techniques for Pyridine Functionalization

Direct C-H arylation offers an atom-economical route to biaryl compounds by avoiding the pre-functionalization of one of the coupling partners. nih.gov For the synthesis of a 3,3'-bipyridine (B1266100) derivative, this would typically involve the coupling of a 3-substituted pyridine with a second pyridine derivative through the activation of a C-H bond.

Rhodium(I)-catalyzed direct arylation has been developed for pyridine heterocycles, providing a method to form bis(hetero)aryl products from readily available starting materials. nih.gov While often favoring the ortho position (C2 or C6), the regioselectivity can be influenced by substituents and reaction conditions. Another approach involves activating the pyridine as an N-oxide or an N-iminopyridinium ylide, which can facilitate arylation, though this requires additional synthetic steps for activation and subsequent deprotection. nih.govnih.gov Palladium-catalyzed direct arylation of pyridine N-oxides is a common method for preparing 2-arylpyridines. nih.gov More recent strategies have focused on the C4-selective arylation of pyridines using N-aminopyridinium salts, which react with electron-rich arenes at room temperature without the need for a metal catalyst. researchgate.netfrontiersin.org

A potential direct arylation route to the this compound backbone could involve the palladium-catalyzed coupling of 5-bromopyridin-2-amine with pyridine.

Table 1: Examples of Catalyst Systems for Direct Arylation of Pyridines

Catalyst System Coupling Partners Key Features Reference
Rh(I) salts / Phosphine (B1218219) ligands Pyridine and Aryl Halide Direct C-H activation without N-oxide. nih.gov
Pd(OAc)₂ / P(tBu)₃ Pyridine N-oxide and Aryl Halide Selective for the 2-position of the pyridine ring. nih.gov
Base (e.g., NaOtBu) N-Aminopyridinium Salt and (Hetero)arene Metal-free, room temperature, C4-selective. researchgate.netfrontiersin.org

Directed Ortho-Metalation and Subsequent Functionalization Routes

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile. wikipedia.org For pyridines, common DMGs include amides, carbamates, and tertiary amines. baranlab.orgharvard.edu

In a potential synthesis of this compound, a DMG on one pyridine ring could direct lithiation at the C-3 position. For instance, a protected amine at the 2-position of a pyridine could direct lithiation to C-3. This lithiated intermediate could then undergo a cross-coupling reaction with a 3-halopyridine derivative. The combination of DoM with transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, or Stille is a well-established "DoM-cross-coupling fusion" strategy for creating biaryl linkages. researchgate.net

The process typically involves:

Metalation: A pyridine containing a DMG is treated with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a lithiated intermediate. baranlab.orgharvard.edu

Transmetalation/Coupling: This intermediate is then either directly coupled with a halopyridine in a Negishi-type reaction (after transmetalation with ZnCl₂) or converted to a boronic acid/ester for a Suzuki coupling. researchgate.netorgsyn.org

Table 2: Common Directing Metalation Groups (DMGs) for Aromatic Systems

Directing Group Strength Comments Reference
-CONR₂ (Amide) Strong Highly effective for directing lithiation. wikipedia.orgbaranlab.org
-OCONEt₂ (Carbamate) Strong A powerful and versatile DMG. baranlab.org
-OMe (Methoxy) Moderate One of the earliest studied DMGs. wikipedia.org

Amination Reactions for Introduction of the N,N-Dimethylamino Moiety

The introduction of the N,N-dimethylamino group onto the 6-position of the 3,3'-bipyridine scaffold is a critical step. This can be achieved either by direct amination of a C-H bond or, more commonly, through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen).

One strategy involves the conversion of a pyridine N-oxide into a 2-aminopyridine. researchgate.net Treatment of a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts₂O) makes the C2 and C6 positions highly electrophilic and susceptible to attack by an amine. researchgate.net This allows for the direct introduction of an amino group.

Another method is the Chichibabin reaction, though it typically works best for introducing a primary amino group (NH₂) using sodium amide and is less straightforward for secondary amines. galchimia.com A modified protocol using sodium hydride (NaH) and lithium iodide (LiI) has been shown to facilitate the amination of pyridine at the C2 position with primary amines. orgsyn.org

For a pre-formed bipyridine, a practical route would be the SNAr reaction on a 6-halo-3,3'-bipyridine precursor with dimethylamine. The electron-deficient nature of the pyridine ring facilitates this type of substitution, especially with a halogen at the C2 or C6 position. A synthesis for 6,6'-diamino-2,2'-bipyridine has been reported from 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, demonstrating the feasibility of amination on a bipyridine system. researchgate.net

A versatile method for aminating pyridines involves their conversion to heterocyclic phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphoranes. nih.gov These intermediates can be further transformed into various nitrogen-containing groups. This process is highly regioselective, favoring the 4-position, but will target the 2-position if the C4 site is blocked. nih.gov

Stereoselective Synthetic Approaches to this compound (if applicable)

This compound itself is not chiral and does not have stereocenters. However, substituted biaryl systems, including bipyridines, can exhibit axial chirality (atropisomerism) if rotation around the C-C single bond connecting the rings is sufficiently hindered by bulky ortho-substituents.

For 3,3'-bipyridines, the substituents are not in the ortho positions relative to the inter-ring bond, making stable atropisomers much less common than in 2,2'-bipyridines where substituents at the 6- and 6'-positions can create significant rotational barriers. rsc.org The N,N-dimethylamino group at the 6-position of one ring in the target molecule is ortho to the nitrogen atom of that ring, but not to the biaryl bond. Therefore, significant rotational hindrance is not expected, and the molecule is generally considered achiral. Consequently, stereoselective synthetic approaches are not typically applicable to the synthesis of this specific compound. nih.govlboro.ac.uk

Reaction Optimization, Yield Enhancement, and Scalability Considerations

Optimizing the synthesis of this compound would involve refining the chosen synthetic route, whether it be a cross-coupling approach or a multi-step sequence.

For Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille):

Catalyst and Ligand Screening: The choice of palladium or nickel catalyst and the associated phosphine ligand is crucial. For instance, in Negishi couplings, Pd(PPh₃)₄ is often effective, while Suzuki couplings may benefit from ligands like imidazolium (B1220033) salts to achieve high turnover numbers. mdpi.comorgsyn.org

Reaction Conditions: Temperature, solvent, and base are key parameters. Optimizing these can significantly improve yield and reduce reaction times. For example, in Suzuki couplings, the choice of base (e.g., K₂CO₃, Cs₂CO₃) can have a profound impact on the reaction's success.

Purity of Reagents: The purity of the organometallic reagents (e.g., pyridylboronic acids or pyridylzinc halides) is critical for achieving high yields and reproducibility.

For Amination Reactions:

SNAr: Reaction optimization would focus on temperature and solvent. The use of a polar aprotic solvent like DMSO or DMF often facilitates the reaction. For less reactive substrates, a copper or palladium catalyst may be required to promote the C-N bond formation (Buchwald-Hartwig amination).

Scalability: For large-scale synthesis, factors such as cost of starting materials and catalysts, operational safety, and ease of purification become paramount. Direct arylation methods are attractive for their atom economy, but catalyst cost and removal can be a challenge on a large scale. Multi-step syntheses involving robust and high-yielding reactions like SNAr on a halogenated precursor might be more practical for industrial production. The synthesis of 6,6'-dimethyl-3,3'-bipyridine (B3289065) via nickel-catalyzed homocoupling has been noted as a scalable method.

Table 3: List of Mentioned Chemical Compounds

Compound Name Structure Role/Context
This compound C₁₂H₁₃N₃ Target Molecule
Pyridine N-oxide C₅H₅NO Activated substrate for functionalization
N-Aminopyridinium salt [C₅H₅NNH₂]⁺ Electrophilic pyridine surrogate
n-Butyllithium (n-BuLi) C₄H₉Li Strong base for metalation
N,N,N',N'-Tetramethylethylenediamine (TMEDA) C₆H₁₆N₂ Ligand/additive in metalation reactions
6-Halo-3,3'-bipyridine C₁₀H₇N₂X Precursor for amination
3-Amino-6,6′-dimethyl-2,2′-bipyridine C₁₂H₁₃N₃ Structurally related compound

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 3,3 Bipyridin 6 Amine

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Solvent Effects on Absorption and Emission Maxima

There are no specific studies found in the reviewed literature that detail the solvatochromic effects on the UV-Vis absorption and fluorescence emission maxima of N,N-Dimethyl-[3,3'-bipyridin]-6-amine. Such studies are crucial for understanding the nature of the electronic transitions and the influence of the solvent environment on the excited state of the molecule. For related compounds, like other amino-substituted nicotinonitriles, research has shown that varying solvent systems can significantly influence the energy levels and electronic transitions involved in the fluorescence process, leading to observable shifts in emission maxima. nih.govresearchgate.net However, for this compound, a data table illustrating these effects cannot be generated due to the absence of experimental data.

Quantum Yield Determination and Lifetime Measurements

No published data on the fluorescence quantum yield or excited-state lifetime measurements for this compound could be located. These photophysical parameters are essential for evaluating the efficiency of the radiative decay process and understanding the kinetics of the excited state. Without experimental investigation, it is not possible to provide quantitative values for its luminescence efficiency or decay dynamics.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no entries for the crystal structure of this compound. Consequently, there is no experimentally determined information regarding its solid-state molecular architecture.

Bond Lengths, Bond Angles, and Dihedral Angles within the this compound Framework

Without a solved crystal structure, it is not possible to provide a data table of precise, experimentally verified bond lengths, bond angles, and dihedral angles for this specific molecule. While computational methods could predict these parameters, no such peer-reviewed computational studies were found.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of intermolecular interactions such as hydrogen bonding and π-π stacking is contingent on having crystal structure data. As no crystallographic information for this compound is available, a discussion of its crystal packing and the nature of its supramolecular assembly cannot be provided. Studies on other bipyridine derivatives often reveal complex networks of intermolecular interactions that dictate their crystal packing, but these cannot be extrapolated to the target compound without experimental evidence.

Computational and Theoretical Investigations of N,n Dimethyl 3,3 Bipyridin 6 Amine

Simulation of Spectroscopic Properties and Correlation with Experimental Data

Vibrational Frequency Calculations and Assignment

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound. For this compound, this would be performed using quantum chemical calculations, primarily Density Functional Theory (DFT).

The process begins with the optimization of the molecule's ground-state geometry. Functionals such as B3LYP or M06 are commonly employed in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to obtain a stable conformation. scirp.orgacs.org Once the optimized structure is confirmed as a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies), harmonic vibrational frequencies are calculated. acs.org

These calculated frequencies often systematically deviate from experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the computed frequencies are typically scaled using a uniform scaling factor. scirp.org The assignment of these calculated frequencies to specific vibrational modes (e.g., C-H stretching, ring breathing, N-CH₃ bending) is achieved through visualization of the normal modes and analysis of the Potential Energy Distribution (PED). scirp.org

For analogous molecules like 2-amino-4,6-dimethyl pyrimidine, DFT calculations have successfully predicted and assigned the fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. Similar methodologies applied to this compound would allow for a detailed assignment of its vibrational spectrum.

Table 1: Hypothetical Vibrational Mode Assignments for this compound Based on Calculations of Related Compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the bipyridine rings.
Aliphatic C-H Stretch3000 - 2850Asymmetric and symmetric stretching of the methyl (CH₃) groups.
C=N/C=C Stretch1650 - 1450Stretching vibrations within the pyridine rings. scirp.org
CH₃ Bending1470 - 1430Asymmetric and symmetric bending (scissoring) of the methyl groups.
Ring Breathing1050 - 950Collective in-plane stretching and bending of the pyridine rings.
C-N Stretch1350 - 1250Stretching of the bond between the amino nitrogen and the pyridine ring.

Note: This table is illustrative and based on general frequency regions and data from related compounds. Actual values for this compound would require specific DFT calculations.

Excited State Calculations for UV-Vis and Fluorescence Spectra

The electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound can be predicted using excited-state computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for molecules of this size. nih.gov

Following a ground-state optimization (typically with DFT), TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. For instance, in related dicyano-N,N-dimethylanilines, the transitions can be characterized as locally excited (LE) or intramolecular charge transfer (ICT) states. nih.gov

To simulate the fluorescence spectrum, the geometry of the first excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry provides the emission energy. The difference between the absorption and emission energies is known as the Stokes shift.

For this compound, one would expect π→π* transitions associated with the bipyridine system and potential charge-transfer transitions involving the dimethylamino donor group and the pyridine acceptor rings. The specific energies and intensities would depend on the interplay of these electronic effects.

Table 2: Hypothetical Electronic Transition Data for this compound.

TransitionCalculated λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁(Predicted value)(Predicted value)HOMO → LUMO (π→π)
S₀ → S₂(Predicted value)(Predicted value)HOMO-1 → LUMO (π→π)
S₀ → S₃(Predicted value)(Predicted value)n → π*

Note: This table is a template. The values and assignments require specific TD-DFT calculations for this compound.

Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the nitrogen centers, DFT calculations can be used to elucidate the mechanism.

The process involves identifying the structures of reactants, products, and any intermediates. A transition state (TS) search is then performed to locate the highest energy point along the reaction coordinate. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC analysis follows the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, thereby confirming that the located TS correctly links the intended species. The energy difference between the reactants and the TS gives the activation energy barrier for the reaction.

This methodology has been applied to understand various organic reactions, including cascade reactions for the synthesis of aminopyridine derivatives. nih.gov

Solvent Effects Modeling and Solvation Energy Calculations

The properties and reactivity of a molecule can be significantly influenced by its environment. Computational models can account for these solvent effects. The most common methods are implicit and explicit solvation models.

In the implicit or continuum solvation model, such as the Polarizable Continuum Model (PCM), the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating solvation free energies and for modeling the influence of the solvent on geometries and spectral properties. nih.gov

Explicit solvation models involve including a number of solvent molecules directly in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, PCM calculations could be used to predict how its UV-Vis spectrum shifts in solvents of different polarities (solvatochromism). Furthermore, the solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to the solvent, could be calculated to understand its solubility characteristics. Studies on related dicyanoanilines have used such models to investigate the influence of solvent polarity on the stability of excited states. nih.gov

Table 3: Hypothetical Solvation Free Energies (ΔGsolv) for this compound in Various Solvents.

SolventDielectric Constant (ε)Calculated ΔGsolv (kcal/mol)
n-Hexane1.88(Predicted value)
Toluene2.38(Predicted value)
Acetonitrile37.5(Predicted value)
Water78.4(Predicted value)

Note: This table is illustrative. The data requires specific quantum chemical calculations using a solvation model.

Chemical Reactivity and Derivatization Pathways of N,n Dimethyl 3,3 Bipyridin 6 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Rings

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is notoriously difficult. wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.org Furthermore, the reaction conditions often involve strong acids, which protonate the pyridine nitrogen, leading to the formation of a pyridinium (B92312) cation. This positively charged species is even more deactivated towards electrophilic attack. youtube.com

However, the presence of the strongly activating N,N-dimethylamino group on N,N-Dimethyl-[3,3'-bipyridin]-6-amine alters this landscape. This group increases the electron density of the pyridine ring to which it is attached, potentially facilitating electrophilic substitution. The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the Electrophile : The aromatic ring acts as a nucleophile, attacking the electrophile (E+) in a slow, rate-determining step that disrupts aromaticity and forms a carbocation intermediate. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring in a fast step. masterorganicchemistry.com

For this compound, the N,N-dimethylamino group directs incoming electrophiles to the ortho and para positions relative to itself. Given that the group is at the 6-position of one pyridine ring, substitution would be expected at the 5-position (ortho) and the 3-position (para). However, the 3-position is part of the bipyridine linkage. Therefore, electrophilic attack is most likely to occur at the 5-position of the substituted ring. The other pyridine ring remains relatively deactivated.

To overcome the inherent low reactivity of the pyridine nucleus, an alternative strategy involves the initial N-oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orglboro.ac.uk The N-oxide group is activating and directs substitution, after which the oxygen can be removed by reduction. wikipedia.orgyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Nitration HNO₃ / H₂SO₄ N,N-Dimethyl-5-nitro-[3,3'-bipyridin]-6-amine
Halogenation Br₂ / FeBr₃ 5-Bromo-N,N-dimethyl-[3,3'-bipyridin]-6-amine

Nucleophilic Aromatic Substitution Reactions at Specific Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, especially those bearing suitable leaving groups at positions activated by electron-withdrawing features (like the ring nitrogen). rsc.orgnih.gov The reaction generally proceeds via a stepwise mechanism involving a stable anionic intermediate known as a Meisenheimer complex. nih.gov

While this compound itself lacks a typical leaving group for a standard SNAr reaction, its derivatives can be synthesized to undergo such transformations. A powerful modern method involves converting an amino group into a trimethylammonium salt. This cationic group is an excellent leaving group, strongly activating the ring for nucleophilic attack. nih.govacs.org For instance, a related 6-trimethylammonium-2,2'-bipyridine salt reacts readily with various nucleophiles. nih.gov Applying this logic, the N,N-dimethylamino group of the title compound could, in principle, be further methylated to a trimethylammonium group, which could then be displaced by nucleophiles like methoxide, thiols, or fluoride (B91410) ions. nih.govacs.org

Another strategy involves introducing a halide at an activated position (e.g., ortho or para to a ring nitrogen). This halogen can then be displaced by a variety of nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Pathways

Precursor Derivative Nucleophile Reagents Potential Product
6-Chloro-[3,3'-bipyridine] Dimethylamine NaH, THF This compound
6-(Trimethylammonio)-[3,3'-bipyridine] salt Potassium thioacetate KSAc, THF 6-(Thioacetyl)-[3,3'-bipyridine]

Oxidation and Reduction Chemistry of the Bipyridine Core and N,N-Dimethylamino Group

The bipyridine core of this compound can undergo both oxidation and reduction.

Oxidation: The pyridine nitrogen atoms can be oxidized to form N-oxides, typically using reagents like m-CPBA or dimethyldioxirane (B1199080) (DMD). researchgate.net This conversion can produce a mono-N-oxide at either of the two non-equivalent nitrogens or a di-N-oxide. The N-oxide functionality significantly alters the electronic properties and reactivity of the ring system. lboro.ac.uk The N,N-dimethylamino group itself can also be susceptible to oxidation under certain conditions, potentially forming an N-oxide or undergoing demethylation.

Reduction: The bipyridine moiety is redox-active and can accept electrons to form radical anions and dianions. ox.ac.ukfigshare.com This reduction is often observed when the molecule acts as a ligand in coordination complexes. For example, reaction with reducing metal complexes can lead to an electron transfer from the metal to the bipyridine ligand, forming a metal complex with a bipyridine radical anion. mdpi.com The electrochemical reduction potential for the bipy/bipy⁻ couple is approximately -2.7 V vs. Fc/Fc⁺. mdpi.com The electron-donating N,N-dimethylamino group would be expected to make this reduction potential more negative compared to unsubstituted bipyridine.

Metal Coordination Chemistry and Ligand Properties

Bipyridines are among the most widely used chelating ligands in coordination chemistry. cmu.edu this compound, with its two pyridine nitrogen atoms, is a classic bidentate ligand, forming stable five-membered chelate rings with metal ions.

Bidentate Coordination: This is the most common coordination mode for bipyridine ligands, where both nitrogen atoms bind to a single metal center, forming a stable chelate. vaia.com This mode is expected to be dominant for this compound in the formation of complexes with transition metals.

Monodentate Coordination: Although less common, bipyridine can act as a monodentate ligand, with only one nitrogen atom coordinating to the metal. researchgate.netnih.gov This can occur in cases of extreme steric hindrance or when the ligand is present in large excess. For this compound, the N,N-dimethylamino group does not introduce significant steric bulk around the nitrogen atoms, so monodentate coordination would be less favored than for more hindered bipyridines.

Bridging (Polydentate) Coordination: In some cases, the two nitrogen atoms of a bipyridine ligand can bridge two different metal centers, a mode more common for 4,4'-bipyridine (B149096) but possible for 3,3'-bipyridine (B1266100) derivatives in the construction of coordination polymers.

It is important to note that the N,N-dimethylamino group is generally not involved in coordination to the metal center. cmu.edu

Homoleptic Complexes: These are coordination complexes where all the ligands attached to the central metal ion are identical. rsc.org For example, this compound can form homoleptic complexes with metals that have a coordination number of four or six, such as [M(this compound)₂]ⁿ⁺ or [M(this compound)₃]ⁿ⁺. nih.govrsc.org

Heteroleptic Complexes: These are complexes where the central metal ion is coordinated to more than one type of ligand. acs.org this compound can readily form heteroleptic complexes, for example, by reacting with a metal salt in the presence of other ligands like cyanide, halides, or other polypyridyls. nih.gov An example structure could be [M(this compound)(other ligand)ₓ]ⁿ⁺.

Table 3: Examples of Potential Coordination Complexes

Complex Type General Formula Example Metal Ions (M)
Homoleptic (Octahedral) [M(L)₃]ⁿ⁺ Fe(II), Ru(II), Co(II), Ni(II)
Homoleptic (Tetrahedral) [M(L)₂]ⁿ⁺ Cu(I), Ag(I)
Heteroleptic [M(L)₂(X)₂]ⁿ⁺ (X = halide, CN⁻) Ru(II), Pt(II)
Heteroleptic [M(L)(L')(X)]ⁿ⁺ (L' = other diimine) Ir(III), Re(I)

L = this compound

The N,N-dimethylamino group is a strong σ-donor and π-donor. Its presence on the bipyridine backbone has significant electronic consequences for the resulting metal complexes.

Ligand Field Strength: As a strong electron-donating group, it increases the electron density on the pyridine nitrogen atoms. This enhances the σ-donating ability of the ligand, leading to a stronger ligand field. A stronger ligand field results in a larger splitting of the metal d-orbitals (Δₒ in octahedral complexes), which affects the electronic spectra and magnetic properties of the complex.

Redox Properties: The electron-donating nature of the substituent makes the ligand easier to oxidize and the metal center harder to oxidize. Consequently, the M(II)/M(III) redox potential for a complex like [M(L)₃]ⁿ⁺ is expected to be lower (less positive) than that of the corresponding complex with unsubstituted bipyridine. acs.org

Electronic Spectra: The enhanced electron density often leads to a destabilization of the metal d-orbitals and a stabilization of the ligand's π* orbitals. This can cause a red-shift (bathochromic shift) in the metal-to-ligand charge transfer (MLCT) bands in the UV-visible absorption spectrum of the complex compared to complexes with unsubstituted bipyridine. nih.gov This shift means the complex will absorb lower energy light, impacting its color and photophysical properties.

Self-Assembly of Metallo-supramolecular Architectures

The 3,3'-bipyridine framework of this compound is a cornerstone of its ability to participate in the self-assembly of complex metallo-supramolecular structures. Unlike the more common 2,2'- and 4,4'-bipyridine isomers that often form linear or planar complexes, the 3,3'-linkage introduces a distinct angular geometry. This inherent kink in the ligand backbone is crucial for the formation of discrete, three-dimensional architectures such as molecular polygons and polyhedra. rsc.org

The process of coordination-driven self-assembly relies on the highly predictable and directional nature of metal-ligand bonds. rsc.org When this compound is combined with suitable metal precursors, the nitrogen atoms of the pyridine rings coordinate to the metal centers. The final geometry of the resulting supramolecular assembly is determined by the preferred coordination geometry of the metal ion and the angle of the bipyridine ligand. For instance, square-planar metal ions like Pd(II) or Pt(II) combined with angular bipyridine ligands can lead to the formation of molecular squares or triangles.

The N,N-dimethylamino group plays a significant role by donating electron density to the pyridine system. This enhances the Lewis basicity of the pyridyl nitrogen atoms, strengthening their coordination to metal cations. This electronic effect can influence the stability and formation kinetics of the resulting metallo-assemblies. Bipyridine derivatives are known to be key components in creating functional coordination polymers and metal-organic frameworks (MOFs). bohrium.com The specific structure of this compound makes it a candidate for constructing such materials, where the dimethylamino group could also be used to tune pore properties or serve as a basic site within a framework. bohrium.com

Table 1: Influence of Ligand and Metal Geometry on Supramolecular Architectures

Ligand TypeMetal Coordination GeometryResulting Supramolecular Structure
Linear (e.g., 4,4'-bipyridine)90° (e.g., Pd(II), Pt(II))Molecular Squares
Angular (e.g., 3,3'-bipyridine )90° (e.g., Pd(II), Pt(II))Molecular Triangles/Squares
Linear (e.g., 4,4'-bipyridine)180° (e.g., Ag(I))Linear Coordination Polymers
Angular (e.g., 3,3'-bipyridine )Tetrahedral (e.g., Cu(I))Helicates, Cages

This table illustrates general principles of metallo-supramolecular self-assembly. The behavior of this compound is predicted based on these established concepts.

Functionalization and Modification of the N,N-Dimethylamino Group

The N,N-dimethylamino group on the bipyridine scaffold is not merely a passive electronic modulator; it is also a site for potential chemical modification. While direct functionalization of this group without affecting the rest of the molecule can be challenging, several pathways can be considered based on the reactivity of tertiary amines and related aromatic systems.

One potential reaction is N-oxide formation. Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding N-oxide. This transformation would drastically alter the electronic properties of the substituent, turning it from a strong electron-donor into an electron-withdrawing group.

Another pathway involves demethylation. Certain reagents can selectively remove one or both methyl groups to yield the corresponding secondary or primary amine. This would open up a wide range of subsequent functionalization reactions, such as acylation, alkylation, or condensation to form Schiff bases, allowing for the attachment of other functional moieties.

A theoretical study using density functional theory (DFT) on related bipyridine-ligated rhodium complexes has shed light on the influence of the N,N-dimethylamino group on the reactivity of the complex. osti.gov The study found that the presence of the electron-donating dimethylamino group increased the energy barrier for nucleophilic attack on the metal center, making the complex less reactive compared to analogues with electron-withdrawing groups. osti.gov This suggests that functionalization reactions targeting the metal center in a complex of this compound would be more challenging compared to less electron-rich bipyridine ligands.

Polymerization Reactions and Incorporation into Macromolecular Structures

This compound can be incorporated into macromolecular structures through several synthetic strategies. Bipyridine units are valuable in polymer science because their metal-chelating ability can be used to create cross-linked networks, self-healing materials, or catalysts immobilized on a polymer support. bohrium.comacs.org

One approach is to first functionalize the bipyridine monomer with a polymerizable group. For example, if the N,N-dimethylamino group were converted to a primary amine, it could be reacted with acryloyl chloride to introduce a vinyl group. The resulting monomer could then undergo radical polymerization to form a polymer with pendant bipyridine units.

Alternatively, the bipyridine unit itself can be an integral part of the polymer backbone. Polycondensation reactions can be employed if the bipyridine monomer is modified to possess two reactive functional groups (e.g., carboxyl or hydroxyl groups) on the pyridine rings. Bipyridinium derivatives, formed by quaternizing the nitrogen atoms, are also used to construct coordination polymers with unique photochromic and electrochromic properties. bohrium.com The synthesis of polymer-bound bipyridines has been explored to create materials that can function as metal ion adsorbents or as supported catalysts for various chemical reactions. acs.org

Table 2: Potential Polymerization Strategies

Polymerization MethodMonomer Modification RequiredResulting Polymer Architecture
Radical PolymerizationIntroduction of a vinyl group (e.g., via acylation of a primary amine derivative).Pendants of this compound on a polymer chain.
PolycondensationIntroduction of two reactive groups (e.g., -COOH, -OH) on the bipyridine core.This compound unit integrated into the polymer backbone.
Coordination PolymerizationDirect reaction with metal ions that can link multiple ligand molecules.Metallo-supramolecular polymer network.

Investigation of Specific Reaction Mechanisms and Kinetic Studies

Detailed kinetic studies on this compound are not extensively documented. However, the kinetics of reactions involving bipyridines, particularly their substitution into metal complexes, have been studied for decades. For instance, the kinetics of 2,2'-bipyridine (B1663995) substitution into aquanickel(II) ions have been shown to follow an Eigen-Wilkins mechanism, where the rate is primarily determined by the rate of water exchange from the metal's coordination sphere. rsc.org

For this compound, the reaction mechanism and kinetics would be influenced by several factors:

Steric Hindrance: The substitution pattern, particularly the position of the dimethylamino group, could introduce steric hindrance that affects the rate of coordination to a metal center.

Electronic Effects: As previously noted, the strong electron-donating nature of the N,N-dimethylamino group enhances the basicity of the pyridyl nitrogens. osti.gov This would likely affect the stability constant (K) of the resulting metal complex. In kinetic terms, this could lead to a faster forward rate of coordination (k_on) and a slower reverse rate of dissociation (k_off).

Solvent Effects: The solvent can play a critical role, as seen in studies where the rate of bipyridine substitution into metal ions changes significantly in mixed-solvent systems due to changes in the solvent structure around the metal ion. rsc.org

A DFT study on the reductive functionalization of Rh(III)-methyl complexes supported by bipyridine ligands provides a valuable mechanistic insight. osti.gov The calculated free energy barriers for nucleophilic attack were found to correlate with the electronic nature of the substituent on the bipyridine ligand.

Table 3: Theoretical Effect of Substituents on Reaction Barriers

Bipyridine Substituent (Y)Relative Free Energy Barrier (ΔΔG‡) for Nucleophilic AttackPredicted Reactivity
-NO₂ (Electron-withdrawing)-13.3 kcal/molHighest
-H (Reference)0.0 kcal/molIntermediate
-CH₃ (Electron-donating)(not specified)Lower
-NMe₂ (Electron-donating) +5.5 kcal/mol Lowest

Data adapted from a theoretical study on [Rh(bpy-Y)₂(CH₃)(Cl)]⁺ complexes. osti.gov This table illustrates the predicted electronic influence of the dimethylamino group on the reactivity of a metal complex containing the ligand.

This theoretical result strongly suggests that from a kinetic standpoint, reactions involving nucleophilic attack at a metal center coordinated by this compound would proceed more slowly than for bipyridines bearing electron-withdrawing or unsubstituted rings.

Applications and Advanced Functional Materials Incorporating N,n Dimethyl 3,3 Bipyridin 6 Amine

Catalysis and Organocatalysis

The nitrogen atoms within the bipyridine core, coupled with the electronic influence of the dimethylamino substituent, position N,N-Dimethyl-[3,3'-bipyridin]-6-amine as a potentially valuable ligand and catalyst.

Bipyridine derivatives are fundamental ligands in transition metal catalysis, prized for their ability to form stable complexes with a variety of metals and influence the outcome of chemical transformations. rsc.orgacs.org The introduction of substituents onto the bipyridine framework is a key strategy for tuning the steric and electronic environment of the metal center, thereby controlling catalytic activity and selectivity. researchgate.net

In the context of cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are pivotal for the formation of carbon-carbon bonds, palladium catalysts bearing bipyridine ligands are widely employed. chemicalbook.comresearchgate.net The electron-donating nature of the dimethylamino group in this compound could enhance the electron density at the metal center, potentially facilitating the oxidative addition step in catalytic cycles.

For asymmetric catalysis, the development of chiral bipyridine ligands has been crucial for achieving high enantioselectivity in a multitude of reactions. researchgate.netnih.govacs.org While this compound is itself achiral, its core structure serves as a platform for the design of new chiral ligands. The functionalization of this scaffold could lead to novel catalysts for reactions like asymmetric C-H functionalization. researchgate.net

Furthermore, the field of C-H activation, which aims to directly functionalize otherwise inert carbon-hydrogen bonds, heavily relies on robust ligands that can stabilize high-energy intermediates. aobchem.com The strong coordination and electronic properties of bipyridines make them suitable for this purpose. The electron-rich nature of this compound suggests it could be a supportive ligand in palladium-catalyzed C-H amination or arylation reactions. aobchem.com

Catalytic TransformationGeneral Role of Bipyridine LigandsPotential Contribution of this compound
Cross-Coupling Reactions Stabilize the active metal center (e.g., Pd, Ni); influence reaction rates and yields. chemicalbook.comresearchgate.netThe electron-donating dimethylamino group could enhance catalytic activity.
Asymmetric Catalysis Serve as a scaffold for chiral modifications to induce enantioselectivity. researchgate.netThe core structure can be a starting point for developing new chiral ligands.
C-H Activation Stabilize reactive metal-aryl intermediates; influence regioselectivity. aobchem.comIts electron-rich nature may promote oxidative addition and stabilize the catalyst.

This table is based on the general applications of bipyridine ligands and represents the hypothesized potential of this compound.

The utility of nitrogen-containing organic molecules as catalysts in their own right has become a significant area of research. These organocatalysts can function as Lewis bases or Brønsted bases to activate substrates. The pyridine (B92270) nitrogen atoms in this compound possess lone pairs of electrons, making them basic. The presence of the electron-donating dimethylamino group would further enhance the basicity of the pyridine nitrogens, making the compound a stronger base compared to unsubstituted bipyridine. This enhanced basicity could be harnessed in base-catalyzed reactions.

However, a comprehensive search of scientific literature did not yield specific examples of this compound being employed as an organocatalyst or promoter in acid-base catalysis.

Optoelectronic and Photonic Materials

The photophysical properties of bipyridine-containing molecules have led to their integration into a variety of optoelectronic and photonic devices. The extended π-system and the potential for charge transfer character make them attractive components for materials that interact with light.

In the realm of OLEDs, bipyridine ligands are frequently used to create highly efficient phosphorescent emitters, particularly when complexed with heavy metals like iridium(III). rsc.org These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The emission color and efficiency of these iridium(III) complexes can be finely tuned by modifying the substituents on the bipyridine ligand. rsc.org The introduction of a dimethylamino group, a strong electron-donating moiety, would be expected to significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of such a complex, thereby altering its emission properties.

While there is extensive research on bipyridine-based emitters, no specific studies were found that utilize this compound as a ligand in an emitting complex for OLEDs.

In the field of solar energy conversion, bipyridine derivatives have been incorporated into the sensitizing dyes used in DSSCs. researchgate.netupm.edu.myrsc.org These dyes typically have a donor-π-acceptor (D-π-A) architecture, where the bipyridine unit can act as part of the π-bridge or as an anchoring group to the semiconductor surface (e.g., TiO₂). The dimethylamino group in this compound could function as an effective electron donor within a D-π-A dye structure.

A study on pyridyl carboxamide-N,N-dimethyl amino chalcone (B49325) highlighted the importance of electron donor groups in optimizing the performance of organic dye sensitizers. upm.edu.my Although this study does not feature the exact bipyridine compound, it underscores the principle that incorporating a dimethylamino group can be a viable strategy for enhancing the electronic properties of dyes for DSSCs. Despite this, specific research detailing the use of this compound in either OPVs or DSSCs is not currently available in the public domain.

The development of fluorescent chemosensors for the detection of metal ions and other analytes is a burgeoning field. researchgate.net The principle of these sensors often relies on the modulation of a fluorophore's emission upon binding to the target analyte. Bipyridine units are excellent chelating agents for a wide range of metal ions. The binding event can alter the electronic structure of the molecule, leading to a change in its fluorescence (e.g., "turn-on" or "turn-off" sensing).

The following table summarizes the potential applications in optoelectronics based on the functions of related compounds.

ApplicationGeneral Role of Bipyridine DerivativesPotential Role of this compound
OLEDs Ligands for phosphorescent metal complexes (e.g., Ir(III)) to create efficient emitters. rsc.orgCould serve as a ligand, with the dimethylamino group tuning the emission color and efficiency.
DSSCs Component of D-π-A sensitizer (B1316253) dyes, acting as π-bridge or anchor. upm.edu.myrsc.orgCould act as an electron-donating part of a sensitizer dye to improve light harvesting.
Fluorescent Sensors Analyte recognition site (chelating unit) that modulates fluorescence upon binding. researchgate.netThe bipyridine unit could bind analytes, with the dimethylamino group influencing the fluorescent signal.

This table is based on the general applications of bipyridine derivatives and represents the hypothesized potential of this compound.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, is a field where bipyridine-containing molecules have been extensively utilized. nih.gov The ability of this compound to participate in such interactions underpins its potential in this area.

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. While the broader class of bipyridine-containing macrocycles is known to act as hosts for various guest molecules, specific studies detailing the host-guest chemistry or molecular recognition capabilities of this compound are not extensively documented in peer-reviewed literature.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with a wide range of applications, including gas storage and catalysis. rsc.orgrsc.org The synthesis of these materials relies on the use of specific organic precursors or linkers. Bipyridine-based ligands are frequently employed in the construction of both MOFs and COFs due to the strong and directional coordination of the bipyridine nitrogen atoms with metal centers or their ability to form robust covalent bonds. nih.gov

While various functionalized bipyridines, such as those with amino or carboxyl groups, have been successfully used as precursors for MOFs and COFs, the direct use of this compound as a primary building block in the synthesis of these frameworks is not yet a well-documented area of research. jiangnan.edu.cnmdpi.com For example, studies have shown the synthesis of three-dimensional MOFs using substituted diimide ligands derived from bipyridine structures. rsc.org Energetic MOFs have also been synthesized from nitrogen-rich amine-based ligands. researchgate.netnih.govnih.gov

The presence of the dimethylamino group in this compound could potentially influence the resulting framework's properties, such as its polarity and catalytic activity. However, detailed research findings on the synthesis and properties of MOFs or COFs derived from this specific precursor are not currently available.

Table 1: Examples of Bipyridine-Based Precursors in MOF and COF Synthesis (Illustrative)

Precursor TypeFramework TypeResulting Properties/ApplicationsReference
Diamino-bipyridineCOFGas separation membranes nih.gov
Bipyridine dicarbaldehydeCOFFunctionalized porous channels mdpi.com
Substituted diimide bipyridineMOFGas sorption with selectivity for CO2 rsc.org

This table is for illustrative purposes to show the utility of related compounds, as specific data for this compound is not available.

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. They are a powerful tool for tuning the interfacial properties of materials. Amines and thiols are common functional groups used to anchor molecules to surfaces to form SAMs. wpmucdn.commdpi.com

The scientific literature does not currently contain specific studies on the formation of self-assembled monolayers using this compound. The potential for this compound to form SAMs would depend on the nature of the substrate and the experimental conditions. The amine group could potentially be used for attachment to certain surfaces, and the bipyridine unit could then be oriented to impart specific functionalities, such as metal-ion binding, to the surface. Research on the surface functionalization of inorganic adsorbents has demonstrated the utility of amine grafting for various applications. mdpi.com However, without experimental data, the formation and properties of SAMs from this compound remain speculative.

Table 2: Common Functional Groups for SAM Formation and Their Substrates

Functional GroupSubstrate(s)Typical Application
ThiolGold, Silver, CopperBiosensors, electronics
SilaneSilicon oxide, GlassSurface modification, biocompatible coatings
Carboxylic acidMetal oxides (e.g., Al2O3, TiO2)Corrosion inhibition, adhesion promotion
AmineVarious surfacesBioconjugation, pH-responsive surfaces

This table provides general information on SAMs, as specific data for this compound is not available.

Material Science Applications beyond Optoelectronics (e.g., Polymer Additives, Liquid Crystals)

The application of this compound in material science beyond the realm of optoelectronics is an area that is currently underexplored in the scientific literature.

Polymer Additives: Amines can function as additives in polymers, for example, as antioxidants or curing agents. acs.orggoogle.com The antioxidant activity of amines often stems from their ability to scavenge free radicals. While certain aromatic amines are used for this purpose, there is no specific research to indicate that this compound has been investigated or utilized as a polymer additive.

Liquid Crystals: The molecular shape and polarity of a compound are critical factors in determining its potential to form liquid crystalline phases. Some amine-substituted molecules have been shown to exhibit liquid crystal properties. ccl.netgoogle.com The rigid bipyridine core of this compound, combined with the polar dimethylamino group, could theoretically lead to mesophase formation under certain conditions. However, there are no published studies reporting the liquid crystalline behavior of this compound or its derivatives.

Future Perspectives and Emerging Research Directions for N,n Dimethyl 3,3 Bipyridin 6 Amine

Exploration of Unconventional Synthetic Routes and Green Chemistry Principles

While traditional methods for bipyridine synthesis, such as metal-catalyzed cross-coupling reactions, provide a solid foundation, future work should prioritize more sustainable and efficient pathways to N,N-Dimethyl-[3,3'-bipyridin]-6-amine. mdpi.combohrium.com The development of efficient synthetic methods is crucial for creating a diverse range of functional materials. preprints.org

Key research avenues include:

Advanced Cross-Coupling Methods: Research into catalysts that are more tolerant of the coordinating bipyridine product is ongoing. mdpi.com Strategies using bulky ligands to prevent catalyst inhibition or employing highly active catalysts like cyclopalladated ferrocenylimine complexes could be adapted for the synthesis of the 3,3'-bipyridine (B1266100) core. preprints.org

Green Chemistry Approaches: The principles of green chemistry, such as the use of water as a solvent, solventless reactions, or electrochemical synthesis, represent a significant frontier. nih.govresearchgate.netresearchgate.net Electrochemical coupling, for instance, can generate the active Ni(0) catalyst from a salt precursor, avoiding the need for sensitive organometallic reagents. nih.gov

Novel N-Dimethylation Techniques: The introduction of the dimethylamino group is a critical step. Research into green N-methylation protocols using novel nano-catalysts (e.g., Nickel-based) and mild conditions could provide an eco-friendly alternative to traditional methods. chemrxiv.org A recently described method for converting trimethylammonium-substituted bipyridines to their dimethylamino counterparts via selective demethylation presents another innovative and mild strategy. acs.org

Table 1: Potential Synthetic Strategies for the this compound Core

Synthetic Strategy Reaction Type Potential Catalysts/Reagents Key Advantages & Considerations Relevant Findings
Suzuki Coupling Heterocoupling Palladium catalysts with specialized ligands (e.g., imidazolium (B1220033) salts) High turnover numbers; tolerance of various functional groups. Stability of pyridylboronic acid precursors can be a challenge. mdpi.compreprints.org
Negishi Coupling Heterocoupling PdBr(Ph)(PPh₃)₂ High catalyst stability against air and moisture; good functional group tolerance. mdpi.compreprints.orgresearchgate.net
Stille Coupling Heterocoupling Pd(PPh₃)₄ Highly reactive. A major drawback is the high toxicity of the organotin reagents used. mdpi.comresearchgate.net
Ullmann Homocoupling Homocoupling Palladium, Nickel, or Copper catalysts A valuable technique for producing symmetrical bipyridines. Can require harsh reaction conditions. mdpi.comnih.gov

Investigation of Novel Reactivity Patterns and Derivatization Strategies

The electronic properties of this compound, influenced by the interplay between the electron-donating amino group and the electron-withdrawing pyridine (B92270) rings, suggest a rich and underexplored reactivity.

Future investigations should focus on:

Coordination Chemistry: As a bidentate ligand, it can form stable complexes with a wide array of metal ions. alfachemic.com The dimethylamino group is expected to increase the electron density on the pyridine rings, enhancing the σ-donating and potentially the π-accepting properties of the ligand, which could stabilize unusual oxidation states in metal complexes. acs.orgacs.org

Post-Synthetic Modification: The molecule offers multiple sites for further derivatization to fine-tune its properties. The lone pair on the dimethylamino nitrogen can be targeted for reactions like quaternization or oxidation. The pyridine rings themselves remain susceptible to electrophilic or nucleophilic substitution, depending on the reaction conditions.

Amine-Specific Derivatization: Techniques used for the derivatization of amines in other contexts could be applied here to attach functional moieties. scispace.com For example, carbodiimide-mediated condensation reactions could be used to link carboxylic acids to the bipyridine scaffold if a suitable linker is present, simplifying the preparation of more complex structures. nih.gov

Table 2: Potential Derivatization Strategies and Their Applications

Target Site Reaction Type Potential Reagents Anticipated Outcome/Application Reference for Concept
Dimethylamino Group N-Oxidation Peroxides (e.g., m-CPBA) Modify electronic properties; create new hydrogen bonding sites. nih.gov
Dimethylamino Group Quaternization (Alkylation) Alkyl halides (e.g., Methyl Iodide) Introduce a permanent positive charge; enhance solubility in polar solvents; create ionic liquids. globethesis.com
Pyridine Nitrogen N-Oxidation Peracetic acid Alter ligand properties; serve as a precursor for C-H functionalization. thieme-connect.com

Integration into Advanced Hybrid and Multicomponent Systems

Bipyridine derivatives are cornerstone components in supramolecular chemistry and materials science. mdpi.comacs.orgresearchgate.net The unique electronic profile of this compound makes it an attractive candidate for incorporation into next-generation materials.

Emerging research directions include:

Luminescent Materials: When complexed with metals like ruthenium(II) or iridium(III), bipyridine ligands can form highly luminescent materials. alfachemic.comrsc.org The electron-donating substituent on this ligand could be used to tune the energy of metal-to-ligand charge-transfer (MLCT) transitions, potentially shifting emission colors toward the red end of the spectrum. acs.org

Supramolecular Assemblies: The directional nature of the bipyridine coordinating unit can be exploited to construct complex two- or three-dimensional polymers and metal-organic frameworks (MOFs). alfachemic.com These materials could have applications in gas adsorption and storage or as heterogeneous catalysts. alfachemic.com

Photosensitizers and Catalysts: Ruthenium-bipyridine complexes are well-known photosensitizers and catalysts for various chemical transformations. elsevierpure.commdpi.com The enhanced electron-donating ability of this compound could improve the catalytic efficiency or alter the reaction selectivity of its metal complexes. mdpi.com

Harnessing Theoretical and Computational Approaches for Predictive Design

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before committing to laborious synthetic work. ajrconline.org Applying these methods to this compound and its potential complexes is a crucial step in its development.

Future computational studies should aim to:

Model Molecular and Electronic Structure: Density Functional Theory (DFT) can be used to calculate the ground-state geometry, frontier molecular orbital (HOMO-LUMO) energies, and charge distribution. acs.orgnih.gov This information is vital for understanding the ligand's intrinsic reactivity and its behavior upon coordination to a metal center.

Predict Spectroscopic and Photophysical Properties: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to UV-Vis absorption and emission properties. acs.orgresearchgate.net This allows for the in-silico screening of ligands for applications in luminescent devices or as photosensitizers.

Simulate Complex Behavior: Computational modeling can elucidate the structure of metal complexes and predict key properties like bond dissociation energies and reaction pathways. nih.govacs.org This can guide the design of catalysts with enhanced stability and activity.

Table 3: Key Properties of this compound for Computational Investigation

Property to Predict Computational Method Significance for Future Research Reference for Method
Optimized Molecular Geometry DFT Provides foundational structural data (bond lengths, angles). ajrconline.orgresearchgate.net
HOMO-LUMO Energy Gap DFT Indicates electronic excitability and potential redox behavior. researchgate.net
N-O Bond Dissociation Enthalpy (for N-oxide) DFT (e.g., B3LYP, M06) Assesses the stability and potential reactivity of oxidized derivatives. nih.gov
Proton Affinity DFT Predicts the basicity of nitrogen sites, relevant for catalysis and self-assembly. nih.gov

Synergistic Research Across Disciplines for Enhanced Functionality

The diverse potential of this compound, from fundamental coordination chemistry to advanced materials, necessitates a multidisciplinary research approach.

Future progress will be accelerated by:

Collaboration between Synthetic and Computational Chemists: Theoretical predictions can guide synthetic chemists toward the most promising molecular designs, saving time and resources. acs.orgajrconline.org

Partnerships with Materials Scientists: Expertise in materials science is essential for integrating the molecule into devices such as organic light-emitting diodes (OLEDs), sensors, or photovoltaic cells. rsc.org

Engagement with Catalysis Experts: To explore the potential of its metal complexes in industrial or pharmaceutical synthesis, collaboration with specialists in homogeneous and heterogeneous catalysis is key. elsevierpure.comdigitellinc.com

Interfacing with Bio-oriented Chemistry: Given the prevalence of bipyridines in bio-inspired systems, exploring applications in areas like bio-imaging or as components of anti-cancer agents could be a fruitful long-term goal, requiring input from biochemists and medicinal chemists. digitellinc.comelsevierpure.com

By pursuing these interconnected research avenues, the scientific community can systematically uncover and harness the full potential of this compound, transforming it from a mere chemical structure into a valuable tool for technological innovation.

Q & A

Q. What are the common synthetic routes for preparing N,N-Dimethyl-[3,3'-bipyridin]-6-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves palladation or coupling reactions. For example, ligands with bipyridine cores are synthesized via Buchwald-Hartwig coupling (e.g., H2L1 in ), which enables selective amine functionalization. Optimization includes:

  • Catalyst selection : Palladium(II) acetate in acetic acid achieves >90% yield for cyclopalladated isomers .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for bipyridine derivatives .
  • Purification : Column chromatography or recrystallization ensures high purity, critical for coordination chemistry applications .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve amine proton environments and confirm dimethyl substitution .
  • X-ray crystallography : Determines molecular geometry and confirms regioselectivity in metal complexes (e.g., PdL1/PdL2 isomers in ) .
  • Mass spectrometry : Validates molecular weight and detects impurities (<1% by LC-MS) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its coordination behavior with transition metals compared to non-methylated analogs?

The dimethylamine group acts as an electron-donating substituent , altering ligand-metal interactions:

  • Enhanced σ-donation : Stabilizes low-oxidation-state metals (e.g., Ru(II) or Pd(II)) in catalytic complexes .
  • Steric effects : Dimethyl groups reduce ligand flexibility, favoring rigid geometries (e.g., square-planar Pd complexes in ) .
  • Comparative studies show non-methylated analogs (e.g., H2L1 in ) exhibit weaker metal-binding affinity due to reduced electron density .

Q. What methodological approaches are used to resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

Contradictions arise from isomerism, solvent effects, or counterion interactions. Resolving strategies include:

  • Isomer isolation : Chromatographic separation of PdL1 and PdL2 () reveals distinct photodynamic properties .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic configurations and reaction pathways (e.g., trans effects in Ru catalysts in ) .
  • Control experiments : Testing under inert atmospheres excludes oxidative degradation artifacts .

Q. How can the steric and electronic properties of this compound be systematically modified to enhance its efficacy in fluorescence-based sensing applications?

Strategies include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF3_3) at specific positions tunes fluorescence quantum yields (e.g., 6(rBpyZ) in ) .
  • Metal coordination : Zn2+^{2+} binding to dimethylamine-modified probes enhances ratiometric fluorescence by 2–3-fold () .
  • Solvatochromic studies : Varying solvent polarity optimizes Stokes shift for cellular imaging (e.g., A549 cells in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.